Sulfachlorpyridazine

Description

A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.

Sulfachlorpyridazine is a broad spectrum sulfonamide antibiotic used in veterinary medicine and in the swine and cattle industries.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

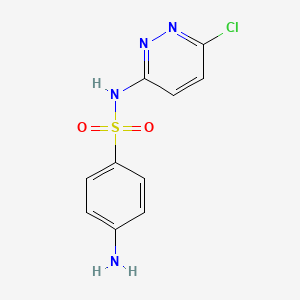

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXHILFPRYWFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045265 | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80-32-0 | |

| Record name | Sulfachlorpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfachlorpyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfachlorpyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfachlorpyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfachloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfachlorpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACHLORPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyridazine Against Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which sulfachlorpyridazine exerts its antimicrobial effect on Escherichia coli. It details the specific biochemical pathways targeted, summarizes relevant quantitative data, outlines common resistance mechanisms, and provides detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] Its primary mode of action against E. coli is the competitive inhibition of a critical enzyme in the folic acid (folate) biosynthesis pathway.[2][3][4] Bacteria, unlike mammals, cannot uptake folate from their environment and must synthesize it de novo.[5][6] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[5]

The target enzyme for this compound is dihydropteroate synthase (DHPS) , encoded by the folP gene in E. coli.[7][8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7][9] This reaction is an essential step in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][10]

Due to its structural similarity to PABA, this compound acts as a competitive antagonist.[1][2][9] It binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[11][12] This disruption of the folate pathway ultimately inhibits bacterial DNA synthesis and replication, leading to a bacteriostatic effect, meaning it prevents the bacteria from multiplying without directly killing them.[2][5]

Quantitative Data on this compound and Related Sulfonamides

The following table summarizes key quantitative metrics for the activity of this compound and other relevant sulfonamides against E. coli and its DHPS enzyme.

| Compound | Metric | Value | Bacterial Strain / Enzyme Source | Reference |

| This compound | EC50 | 1.96 mg/L | E. coli | [13] |

| Sulfamethoxazole | MIC | 8 µg/mL | E. coli ATCC 25922 | [14] |

| Sulfadiazine | Kᵢ | 2.5 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Kᵢ | 5.9 x 10⁻⁶ M | Dihydropteroate Synthetase from E. coli | [15][16] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | I₅₀ | 2 x 10⁻⁵ M | Dihydropteroate Synthetase from E. coli | [15][16] |

-

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[14]

-

Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

-

I₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Resistance in E. coli

The widespread use of sulfonamides has led to the emergence of resistance in E. coli, which primarily occurs through two mechanisms.[8][17]

-

Target Site Modification: Chromosomal mutations in the folP gene can alter the structure of the DHPS enzyme.[17] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind PABA and function, thus conferring resistance.

-

Target Bypass via Acquired Genes: The most common mechanism of high-level resistance is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS genes known as sul genes (sul1, sul2, and sul3).[17][18][19] These genes encode for a drug-resistant variant of the DHPS enzyme that has a very low affinity for sulfonamides but effectively carries out the synthesis of dihydropteroate.[8][20] The bacteria can therefore continue to produce folic acid even in the presence of the drug.[20] The sul2 and sul1 genes are the most prevalent resistance determinants found in E. coli isolates.[18]

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Vital Role of Sulfachloropyridazine Sodium in Modern Medicine-ZCPC [en.zcpc.net]

- 3. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]

- 4. Understanding Sulfachloropyridazine Sodium: A Comprehensive Overview-ZCPC [en.zcpc.net]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. uniprot.org [uniprot.org]

- 8. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Sulfonamide Resistance Gene (sul3) in Escherichia coli Is Widespread in the Pig Population of Switzerland - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. communities.springernature.com [communities.springernature.com]

- 20. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Sulfachlorpyridazine Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyridazine sodium (CAS Number: 23282-55-5) is the sodium salt of this compound, a sulfonamide antibiotic.[1][2] Primarily utilized in veterinary medicine, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound sodium, complete with detailed experimental protocols and visual representations of key concepts.

Chemical and Physical Properties

This compound sodium is typically a white to light yellow crystalline powder.[1] The sodium salt formulation significantly enhances its aqueous solubility compared to the parent compound, this compound, facilitating its administration.[1]

Table 1: Physicochemical Data for this compound Sodium

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈ClN₄NaO₂S | [1][5] |

| Molecular Weight | 306.70 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 262 - 270 °C | [3] |

| pKa (of parent) | 6.10 (Uncertain) | [6] |

| Solubility (Qualitative) | Highly soluble in water and ethanol; Slightly soluble in DMSO and Methanol | [1][5] |

| Storage Conditions | 2-8°C, protected from light, in a dry, sealed container | [3][5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound sodium.

Determination of Melting Point by Capillary Method (Adapted from USP <741>)

This protocol outlines the determination of the melting range of this compound sodium using a capillary melting point apparatus.[7][8]

Methodology:

-

Sample Preparation: The this compound sodium sample is finely powdered and dried over a suitable desiccant for at least 16 hours to ensure it is anhydrous.

-

Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the dried powder to form a packed column of 2.5-3.5 mm in height.[7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature is raised at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]

-

Observation: The temperature at which the substance is first observed to collapse or liquefy is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[7]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a powdered substance.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of this compound sodium in water, a fundamental parameter for biopharmaceutical classification.[10][11][12]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound sodium is added to a known volume of purified water (e.g., 10 mL) in a sealed flask. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: The concentration of this compound sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Shake-Flask Solubility Determination Workflow

Caption: A generalized workflow for the shake-flask solubility method.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV absorbance spectrum.[13]

Methodology:

-

Stock Solution Preparation: A stock solution of this compound sodium is prepared in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: A series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A fixed aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes.

-

UV-Vis Measurement: The UV-Vis absorption spectrum (e.g., 230-500 nm) of each sample is recorded.[13]

-

Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve using appropriate software.[13]

pKa Determination by UV-Vis Spectrophotometry Workflow

References

- 1. scribd.com [scribd.com]

- 2. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Sulfachloropyridazine sodium CAS#: 23282-55-5 [m.chemicalbook.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. thinksrs.com [thinksrs.com]

- 8. uspbpep.com [uspbpep.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Sulfachlorpyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine, a member of the sulfonamide class of antibiotics, serves as a critical scaffold in medicinal chemistry for the development of novel therapeutic agents. Its inherent broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria, is attributed to the inhibition of folic acid synthesis.[1][2][3] The modification of its core structure has given rise to a plethora of derivatives with diverse and enhanced pharmacological profiles, including potent anticancer agents. This guide provides a comprehensive overview of the synthetic methodologies, detailed characterization techniques, and biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives generally follows established sulfonamide chemistry, primarily involving the condensation of a substituted benzenesulfonyl chloride with an appropriate aminopyridazine. The versatility of this approach allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.

A common synthetic route to this compound involves the reaction of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine.[4] Further derivatization can be achieved by modifying the aniline amino group or by substituting other positions on the benzenesulfonamide or pyridazine rings. For instance, novel anticancer agents have been synthesized by creating hybrids of this compound with thiocarbamates and thioureas.[5]

General Synthesis Workflow

The logical flow for the synthesis and purification of a this compound derivative is outlined below.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound Sodium

The following protocol is adapted from a patented method for the synthesis of this compound sodium.[4]

-

Reaction Setup: In a reaction kettle, add 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and an organic solvent (e.g., toluene).

-

Addition of Base: Slowly add an acid-binding agent (e.g., an organic base) to the reaction mixture over a period of 2-4 hours.

-

Reaction Conditions: Stir the mixture for 12-20 hours at a temperature of 30-50 °C and under a pressure of 0.8-1.3 MPa.

-

Work-up: After the reaction is complete, return the kettle to normal temperature and pressure. The resulting solution contains the crude this compound.

-

Purification: The crude product is then purified by washing with water.

-

Salt Formation: To prepare the sodium salt, dissolve the purified this compound in a sodium hydroxide solution by heating.

-

Crystallization: Cool the solution to allow for crystallization of the this compound sodium product.

-

Isolation: Filter the crystals to obtain the final product.

Synthesis Data for Selected Derivatives

| Derivative Type | Reactants | Key Conditions | Yield (%) | Reference |

| This compound Sodium | 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine | Toluene, 30-50°C, 12-20h | High | [4] |

| Thiocarbamate Hybrids | This compound, isothiocyanates | Varies | Not specified | [5] |

| Thiourea Hybrids | This compound, substituted amines/isocyanates | Varies | Not specified | [5] |

| Trimetazidine Hybrids | Trimetazidine, sulfonyl chlorides | Dichloromethane, Triethylamine, 30 min | 93% | [6] |

Characterization of this compound Derivatives

The structural confirmation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

A standard workflow for the analytical characterization of a synthesized compound is depicted below.

Caption: Standard workflow for the characterization of synthesized derivatives.

Spectroscopic and Chromatographic Data

The characterization of this compound derivatives relies on a suite of analytical methods to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise molecular structure. Protons on the aromatic rings and the pyridazine moiety, as well as the amine protons, give characteristic signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key absorption bands include those for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C=C bonds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and for quantification. A typical method might use a C18 reverse-phase column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[7]

Experimental Protocol: HPLC Analysis

The following is a representative protocol for the HPLC analysis of this compound, which can be adapted for its derivatives.[7]

-

Chromatographic System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Thermoscientific Hypersil-C18).

-

Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer solution (e.g., 30:70, v/v).

-

Flow Rate: Set to 0.8 mL/min.

-

Detection: Monitor the eluent at a wavelength of 272.0 nm.

-

Sample Preparation: Prepare standard solutions of the analyte in a suitable solvent (e.g., the mobile phase) across a concentration range (e.g., 1.0-100.0 µg/mL).

-

Injection: Inject a fixed volume of the sample and standards into the HPLC system.

-

Analysis: The retention time for this compound under these conditions is approximately 4.37 minutes. Purity is assessed by the peak area percentage.

Summary of Characterization Data

| Technique | Purpose | Typical Observations for this compound |

| Melting Point | Purity and Identification | Specific range for the pure compound |

| FT-IR (cm⁻¹) | Functional Group ID | N-H stretch, S=O stretch (asymmetric & symmetric), aromatic C-H |

| ¹H NMR (ppm) | Structural Elucidation | Signals for aromatic protons, pyridazine protons, NH₂ protons |

| ¹³C NMR (ppm) | Carbon Skeleton ID | Signals for distinct carbon atoms in the aromatic and pyridazine rings |

| Mass Spec (m/z) | Molecular Weight | Molecular ion peak [M]+ or [M+H]+ corresponding to 284.72 g/mol [8] |

| HPLC | Purity Assessment | Single sharp peak with a characteristic retention time |

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily antibacterial and, more recently discovered, anticancer properties.

Antibacterial Mechanism of Action

Like other sulfonamides, this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][8] This enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA, RNA, and protein synthesis in bacteria. By blocking this pathway, this compound acts as a bacteriostatic agent, halting bacterial growth and replication.[2]

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Anticancer Activity and Signaling

Recent research has demonstrated that novel this compound derivatives possess significant anticancer properties.[5] Certain thiourea and thiocarbamate hybrids have shown potent activity against various cancer cell lines. This activity is linked to the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

A key target in this antiangiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these derivatives can block downstream signaling pathways that promote cell proliferation and survival, and induce apoptosis (programmed cell death).[5]

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer this compound derivatives.

Conclusion

This compound remains a valuable scaffold in the design and synthesis of new therapeutic agents. The established synthetic routes are robust and amenable to the creation of diverse chemical libraries. Comprehensive characterization using modern analytical techniques is essential to ensure the structural integrity and purity of these novel derivatives. The expansion of their biological activity from antibacterial to anticancer applications, particularly through the inhibition of key signaling pathways like VEGFR-2, highlights the significant potential of this compound derivatives in addressing critical unmet medical needs. This guide provides a foundational framework for researchers to build upon in the ongoing quest for more effective and selective drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Understanding the Vital Role of Sulfachloropyridazine Sodium in Modern Medicine-ZCPC [en.zcpc.net]

- 3. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]

- 4. CN111217760B - Synthetic method of sulfachloropyrazine sodium - Google Patents [patents.google.com]

- 5. Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Photodegradation Pathway of Sulfachlorpyridazine in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathway of Sulfachlorpyridazine (SCP), a sulfonamide antibiotic, in aqueous solutions. Understanding the environmental fate of pharmaceuticals like SCP is critical for assessing their ecological impact and for the development of more environmentally benign drug candidates. This document details the proposed mechanisms of degradation under light exposure, presents available quantitative data, and outlines the experimental protocols necessary for such investigations.

Introduction to Photodegradation of this compound

Sulfachloropyridazine (SCP) is a widely used antibiotic in veterinary medicine. Its presence in aquatic environments, primarily through agricultural runoff, raises concerns about the development of antibiotic resistance and potential ecotoxicity. Photodegradation, the breakdown of molecules by light, is a significant natural attenuation process for many pharmaceuticals in surface waters. This process can occur through two primary mechanisms:

-

Direct Photolysis: The direct absorption of photons by the SCP molecule, leading to its excitation and subsequent chemical transformation.

-

Indirect Photolysis: The degradation of SCP initiated by reactive species (e.g., hydroxyl radicals, singlet oxygen) generated by other light-absorbing substances in the water, such as dissolved organic matter.

This guide focuses on the direct photolysis pathway of SCP, a fundamental process that governs its stability in light-exposed aqueous environments.

Proposed Photodegradation Pathway of this compound

While extensive experimental data on the specific photoproducts of direct SCP photolysis is limited in publicly available literature, theoretical studies provide valuable insights into the likely degradation mechanisms. A study utilizing density functional theory (DFT) has proposed a direct photodecomposition mechanism for SCP initiated by the formation of an intermediate product, followed by two primary degradation pathways.

The main proposed pathways for the direct photodegradation of this compound involve:

-

SO2 Extrusion: A common degradation route for sulfonamide antibiotics, where the sulfur dioxide group is eliminated from the molecule.

-

Cleavage of the S-N bond: The breaking of the bond between the sulfur atom and the nitrogen atom of the pyridazine ring.

-

Modification of the Aniline Moiety: Alterations to the 4-aminophenyl group.

Based on theoretical calculations, the direct photo-decomposition of SCP is initiated by the formation of an intermediate product. From this intermediate, two main pathways are proposed, with Path I being the more favorable route due to a lower activation energy. Both pathways lead to the extrusion of SO2.

Below is a DOT language script for a Graphviz diagram illustrating the proposed direct photodegradation pathway of this compound.

Microbial Degradation of Sulfachlorpyridazine in Soil and Manure: A Technical Guide

An in-depth exploration of the microbial processes, environmental factors, and analytical methodologies governing the fate of Sulfachlorpyridazine in agricultural ecosystems.

Introduction

This compound (SCP), a sulfonamide antibiotic widely used in veterinary medicine, is a growing environmental concern due to its incomplete metabolism in animals and subsequent introduction into soil and manure. The persistence of SCP in these matrices poses risks of groundwater contamination and the proliferation of antibiotic-resistant microorganisms. Understanding the microbial degradation of SCP is paramount for developing effective bioremediation strategies and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the microbial degradation of SCP in soil and manure, intended for researchers, scientists, and drug development professionals.

Data on this compound Degradation

The degradation of this compound is influenced by a multitude of factors, including soil type, pH, moisture content, and the presence of manure. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| Silt Loam | < 21.3 | Aerobic | [1] |

| Sandy Soil | > 21.3 | Aerobic | [1] |

| Not Specified | 1.2 hours | Aqueous, pH 4.0, simulated sunlight | [2] |

| Not Specified | 2.3 hours | Aqueous, pH 7.2, simulated sunlight | [2] |

Table 2: Sorption Coefficients of this compound in Soil

| Soil Type | Sorption Coefficient (Kd, L/kg) | pH | Reference |

| Brazilian Agricultural Soils (range) | 1.00 - 4.48 | 4.1 - 5.0 | [3][4][5] |

| Two Agricultural Soils (range) | 1.5 - 1800 | Acidic conditions increased sorption | [6] |

Microbial Players and Degradation Pathways

The biodegradation of SCP is primarily carried out by a diverse range of soil and manure microorganisms. Both biotic and abiotic processes contribute to its dissipation, with biodegradation being a key mechanism.[7]

Key Microorganisms

Several bacterial species have been identified as capable of degrading sulfonamides. Notably, a strain of Pseudomonas stutzeri (DLY-21), isolated from aerobic compost, has demonstrated high efficiency in degrading SCP, with over 90% degradation within 48 hours under optimal conditions.[8] Other genera known to be involved in sulfonamide degradation include Acinetobacter and Klebsiella.[8][9] The presence of liquid swine slurry has been observed to decrease the persistence of SCP in silt loam soil, suggesting that manure can introduce microorganisms or create conditions favorable for degradation.[1]

Degradation Pathways

The microbial degradation of SCP involves a series of enzymatic reactions that break down the parent molecule into smaller, less harmful compounds. While the complete pathway is complex and can vary between different microorganisms and environmental conditions, key steps often involve the cleavage of the S-N or S-C bond.[10] In anaerobic conditions, common degradation pathways for sulfonamides include S-N cleavage and substitution.[10] The presence of a chlorine atom in the SCP molecule can increase its photolytic reactivity, contributing to its degradation.[7]

Below is a generalized representation of a possible microbial degradation pathway for this compound.

Experimental Protocols

Accurate assessment of SCP degradation requires robust experimental methodologies. The following sections detail common protocols used in research.

Soil and Manure Sample Collection and Preparation

-

Soil Collection: Soil samples are typically collected from the top layer (e.g., 0-20 cm) of agricultural fields.

-

Manure Collection: Manure, such as swine or poultry manure, is collected from livestock facilities.

-

Sample Preparation: Samples are often sieved to remove large debris and may be air-dried or stored at low temperatures before use. For some experiments, the moisture content is adjusted to a specific percentage of the soil's maximum water holding capacity.[1]

Degradation Experiments

A common approach to studying SCP degradation is through batch incubation experiments.

-

Fortification: A known concentration of SCP is added to the soil or manure samples.

-

Incubation: The fortified samples are incubated under controlled conditions of temperature and moisture.[1][11] Aerobic or anaerobic conditions can be established depending on the research question.

-

Sampling: Sub-samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 40 days) to monitor the decrease in SCP concentration.[1]

Analytical Methods for SCP Quantification

The accurate measurement of SCP concentrations in complex matrices like soil and manure is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Extraction:

-

A solvent or a mixture of solvents (e.g., acetonitrile, methanol, formic acid, EDTA buffer) is added to the sample to extract SCP.[12]

-

The mixture is agitated, sonicated, and then centrifuged to separate the liquid extract from the solid matrix.[3][12]

-

The supernatant is often filtered and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[12][13]

Chromatographic Analysis:

-

HPLC: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector for separation and quantification.[3] The mobile phase is typically a mixture of methanol or acetonitrile and water, often with an acid modifier like formic acid.[3][7]

-

LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. It allows for the confirmation and quantification of SCP at very low concentrations.[12][13]

Factors Influencing SCP Degradation

The degradation of this compound in the environment is a complex process influenced by various physicochemical and biological factors.

-

pH: Soil and water pH significantly affects the speciation and sorption of SCP, which in turn influences its bioavailability for microbial degradation. Sorption of SCP is generally greater under acidic conditions.[6] Photodegradation rates of sulfonamides have also been shown to increase with a rise in pH.[2]

-

Soil Composition: The organic matter and clay content of soil are major determinants of SCP sorption. Higher organic carbon content is associated with increased adsorption and reduced desorption.[14]

-

Moisture and Temperature: These are critical environmental factors that regulate microbial activity. Optimal moisture and temperature conditions enhance the metabolic rates of degrading microorganisms.[11]

-

Presence of Manure: The application of manure can introduce a diverse microbial community and additional nutrients, which may stimulate the biodegradation of SCP.[1] However, high concentrations of antibiotics in manure can also inhibit microbial activity.[15] Composting of manure has been shown to be effective in reducing the concentrations of some antibiotics, although its effectiveness for sulfonamides can be variable.[16][17]

-

Photodegradation: Sunlight can contribute to the abiotic degradation of SCP, particularly in aqueous environments.[2]

Conclusion and Future Directions

The microbial degradation of this compound is a critical process for mitigating its environmental impact. Research has identified key microbial players, elucidated aspects of the degradation pathways, and established experimental protocols for its study. However, further research is needed to fully understand the complex interactions between SCP, microbial communities, and environmental factors. Future studies should focus on:

-

Identifying the specific enzymes and genes responsible for SCP degradation.

-

Investigating the formation and fate of transformation products.

-

Developing and optimizing bioremediation strategies, such as bioaugmentation with SCP-degrading microorganisms.

-

Assessing the impact of SCP on the soil microbiome and the potential for co-selection of antibiotic resistance.

A deeper understanding of these areas will be instrumental in developing sustainable agricultural practices and protecting environmental and human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scienceopen.com [scienceopen.com]

- 5. [PDF] Sorption of Sulfachloropyridazine in Brazilian Soils | Semantic Scholar [semanticscholar.org]

- 6. The effect of pH and ionic strength on the sorption of sulfachloropyridazine, tylosin, and oxytetracycline to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic degradation during manure composting - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Sulfachlorpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine is a synthetic sulfonamide antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria. Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailing the experimental protocols for its determination, and illustrating its mechanism of action.

Introduction

This compound, a member of the sulfonamide class of antibiotics, has been a tool in veterinary medicine for the treatment of various bacterial infections.[1][2] Its efficacy is rooted in its ability to interfere with the synthesis of folic acid, a crucial component for bacterial DNA and protein synthesis.[3][4] Understanding the in vitro antibacterial spectrum of this compound is paramount for its appropriate clinical application, guiding therapeutic choices, and for ongoing research and development in antimicrobial agents. This document serves as a technical resource, consolidating data on its activity against key veterinary pathogens and outlining the standardized methodologies used to generate this data.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid through a pathway that involves the enzyme dihydropteroate synthase (DHPS). This compound's structural similarity to PABA allows it to bind to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid.[3] This disruption of the folate pathway ultimately leads to the cessation of bacterial growth.[4]

In Vitro Antibacterial Spectrum

This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[5][6][7] The following tables summarize the available quantitative data on its in vitro efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[8]

Gram-Negative Bacteria

This compound has shown notable activity against several Gram-negative pathogens of veterinary importance, particularly those associated with respiratory diseases in swine.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Bordetella bronchiseptica | 10 | 8 | - | - | [1] |

| Pasteurella multocida | 10 | 16 | - | - | [1] |

| Haemophilus pleuropneumoniae | 20 | 16 | - | - | [1] |

Note: '-' indicates data not available from the cited source.

Gram-Positive Bacteria

Data on the in vitro activity of this compound against Gram-positive bacteria is more limited in the readily available literature.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus suis | 10 | >32 | - | - | [1] |

Note: '-' indicates data not available from the cited source. The MIC50 of >32 µg/mL suggests that monotherapy with this compound for Streptococcus suis infections may not be effective.[1]

Other Microorganisms

Sulfonamides, including this compound, are generally considered ineffective against Mycoplasma species. This is because mycoplasmas lack a cell wall and, more importantly, do not synthesize their own folic acid, making the mechanism of action of sulfonamides irrelevant.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily agar dilution and broth microdilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method was utilized in the study providing the MIC50 data presented above.[1]

Principle: A series of agar plates containing varying concentrations of this compound are inoculated with a standardized suspension of the test bacteria. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The this compound stock solution is serially diluted and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on a suitable agar medium to obtain a pure culture. A few colonies are then used to create a suspension in a sterile broth or saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates, including the control plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere.

-

Reading and Interpretation: The plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Broth Microdilution Method

The broth microdilution method is another widely accepted technique for determining MICs.

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared in a suitable broth medium, such as Mueller-Hinton broth.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to all wells of the microtiter plate, except for sterility control wells. Growth control wells containing the inoculum but no antibiotic are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

Conclusion

This compound exhibits a notable in vitro antibacterial spectrum against several key Gram-negative veterinary pathogens. The available data, primarily derived from standardized agar dilution methodologies, provides a valuable baseline for understanding its potential therapeutic applications. However, the limited activity against Streptococcus suis and the intrinsic resistance of Mycoplasma species highlight the importance of accurate diagnosis and susceptibility testing to guide its use. Further research to generate a more comprehensive dataset, including MIC90 and MIC ranges for a wider array of both Gram-positive and Gram-negative bacteria, would be beneficial for refining its clinical use and for future drug development endeavors. The detailed experimental protocols provided herein serve as a foundation for such continued research, ensuring consistency and comparability of data across studies.

References

- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of some porcine respiratory tract pathogens to aditoprim, trimethoprim, sulfadimethoxine, sulfamethoxazole, and combinations of these agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The in vitro effect of six antimicrobials against Mycoplasma putrefaciens, Mycoplasma mycoides subsp. mycoides LC and Mycoplasma capricolum subsp. capricolum isolated from sheep and goats in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microdilution antimicrobial susceptibilities of selected gram-negative veterinary bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of various antimicrobials against field mycoplasma gallisepticum and mycoplasma synoviae isolates in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Sulfachlorpyridazine Resistance in Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine, a sulfonamide antibiotic, has long been utilized in both human and veterinary medicine. However, its efficacy is increasingly threatened by the emergence and spread of resistance in gram-negative bacteria. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this resistance, with a primary focus on the enzymatic alterations within the folate biosynthesis pathway and the role of mobile genetic elements. Detailed experimental protocols for the identification and characterization of resistance are provided, alongside quantitative data on the impact of resistance mechanisms on antimicrobial susceptibility. This guide is intended to be a comprehensive resource for researchers and professionals engaged in antimicrobial drug discovery and development, offering insights into the core resistance pathways and methodologies for their investigation.

Introduction: The Folate Biosynthesis Pathway as a Therapeutic Target

Sulfonamides, including this compound, function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] As mammals obtain folate from their diet, this pathway presents a selective target for antimicrobial agents.[1][5] The inhibition of DHPS disrupts the synthesis of 7,8-dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, leading to bacteriostasis.[1][2]

Core Mechanisms of Resistance to this compound

Resistance to this compound in gram-negative bacteria is primarily mediated by two key mechanisms: the acquisition of mobile resistance genes and mutations within the chromosomal gene encoding the target enzyme. A secondary, less prominent mechanism involves the action of multidrug efflux pumps.

Target Modification via Acquired Resistance Genes (sul)

The most prevalent mechanism of high-level sulfonamide resistance is the horizontal acquisition of plasmid- or integron-borne genes encoding alternative, drug-insensitive DHPS enzymes.[2] These genes, designated sul1, sul2, and sul3, produce DHPS variants that have a significantly lower affinity for sulfonamides while retaining their ability to bind the natural substrate, pABA.[2] This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic. The sul genes are frequently located on mobile genetic elements, which facilitates their rapid dissemination among different bacterial species and genera.[6]

Target Modification via Chromosomal Mutations (folP)

Mutations in the chromosomal folP gene, which encodes the native DHPS, can also confer resistance to sulfonamides.[2] These mutations typically result in amino acid substitutions within the active site of the enzyme, sterically hindering the binding of the bulkier sulfonamide molecule without significantly compromising the binding of pABA. While this mechanism can lead to clinically relevant resistance, it is generally associated with lower levels of resistance compared to the acquisition of sul genes.

Contribution of Efflux Pumps

Gram-negative bacteria possess various multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which can actively extrude a wide range of antimicrobial agents from the cell.[7][8] While these pumps contribute to intrinsic resistance to many antibiotics, their specific role in this compound resistance is considered secondary to target modification. Overexpression of these pumps can lead to a modest increase in the minimum inhibitory concentration (MIC) of sulfonamides. The efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) has been shown to potentiate the activity of some antibiotics against Pseudomonas aeruginosa by inhibiting these pumps.[2][9]

Quantitative Data on this compound Resistance

The presence of resistance mechanisms, particularly sul genes, has a profound impact on the MIC of this compound for gram-negative bacteria. The following tables summarize representative data on the susceptibility of Escherichia coli to sulfonamides in the presence and absence of resistance genes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole for E. coli with and without sul Genes

| Isolate Category | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| sul-negative | 30 | 0.25 - 8 | 2 | 4 |

| sul1-positive | 25 | 64 - >1024 | 512 | >1024 |

| sul2-positive | 31 | 128 - >1024 | 1024 | >1024 |

| sul3-positive | 9 | 256 - >1024 | 512 | >1024 |

Data is representative and compiled from multiple sources for illustrative purposes. MIC values for sulfamethoxazole are often used as a proxy for sulfonamide resistance in general.[10][11][12]

Table 2: MIC of Sulfisoxazole for Gram-Negative Bacteria from Salmonid Farms

| Gene Profile | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| sul1-positive | 22 | ≥4096 | ≥4096 |

| sul2-positive | 3 | ≥4096 | ≥4096 |

| sul1 and sul2-positive | 3 | ≥4096 | ≥4096 |

Adapted from a study on sulfisoxazole resistance, demonstrating the high-level resistance conferred by sul genes.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1024 µg/mL)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilution

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Procedure:

-

Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the this compound stock solution (e.g., 1024 µg/mL) to the first column of wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a concentration range (e.g., 512 µg/mL to 0.5 µg/mL). d. Leave one column without antibiotic as a positive growth control and one column with uninoculated broth as a negative control.

-

Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For sulfonamides, CLSI recommends reading the MIC at the concentration that shows ≥80% reduction in growth compared to the positive control.[16] This can be determined visually or with a plate reader.

PCR Detection of sul1 and sul2 Resistance Genes

This protocol outlines the steps for the detection of the most common sulfonamide resistance genes, sul1 and sul2, using conventional PCR.

Materials:

-

Bacterial DNA template (extracted from a pure culture)

-

PCR tubes

-

Forward and reverse primers for sul1 and sul2 (see Table 3)

-

Taq DNA polymerase and corresponding buffer

-

Deoxynucleotide triphosphates (dNTPs)

-

Nuclease-free water

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

DNA ladder

Table 3: Primer Sequences for sul1 and sul2 Gene Detection

| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) | Reference |

| sul1 | sul1-F | GGC CGATGA GAT CAG ACG TA | 413 | [1] |

| sul1-R | TTT GAA GGT TCG ACA GCA CG | [1] | ||

| sul2 | sul2-F | GCA GGC GCG TAA GCT GA | 657 | [1] |

| sul2-R | GGC TCG TGT GTG CGG ATG | [1] |

PCR Reaction Mixture (25 µL):

| Component | Final Concentration |

| 10x PCR Buffer | 1x |

| dNTPs (10 mM) | 200 µM each |

| Forward Primer (10 µM) | 0.4 µM |

| Reverse Primer (10 µM) | 0.4 µM |

| Taq DNA Polymerase (5 U/µL) | 1.25 U |

| Template DNA | ~100 ng |

| Nuclease-free water | to 25 µL |

Thermocycler Conditions:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 94 | 5 min | 1 |

| Denaturation | 94 | 30 sec | 30 |

| Annealing | 55 (sul1), 56 (sul2) | 30 sec | |

| Extension | 72 | 1 min | |

| Final Extension | 72 | 7 min | 1 |

| Hold | 4 | ∞ |

Agarose Gel Electrophoresis:

-

Prepare a 1.5% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

-

Load 5-10 µL of each PCR product mixed with loading dye into the wells of the gel.

-

Include a DNA ladder to determine the size of the amplicons.

-

Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size (413 bp for sul1 and 657 bp for sul2) indicates a positive result.

Visualizations of Resistance Mechanisms

Signaling Pathways and Experimental Workflows

Caption: The bacterial folate biosynthesis pathway and the inhibitory action of this compound on DHPS.

References

- 1. Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efflux pump inhibitor, phenylalanine-arginine beta-naphthylamide analog potentiates the activity of 5-O-mycaminosyltylonolide for multi-drug resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplex PCR: Critical Parameters and Step-by-Step Protocol [scholarworks.indianapolis.iu.edu]

- 4. Establishment of a Multiplex Loop-Mediated Isothermal Amplification Method for Rapid Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3) in Clinical Enterobacteriaceae Isolates from Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]

- 7. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Distribution of Sulfonamide Resistance Genes in Escherichia coli and Salmonella Isolates from Swine and Chickens at Abattoirs in Ontario and Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Occurrence of Transferable Integrons and sul and dfr Genes Among Sulfonamide-and/or Trimethoprim-Resistant Bacteria Isolated From Chilean Salmonid Farms [frontiersin.org]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sulfachlorpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Sulfachlorpyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure

This compound, with the systematic IUPAC name 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, is a sulfonamide antibiotic.[1][2] Its molecular structure consists of a sulfanilamide group connected to a 3-chloro-6-pyridazinyl moiety.

The key structural features include:

-

A sulfonamide functional group (-SO₂NH-) : This is characteristic of the sulfonamide class of antibiotics.

-

A para-aminophenyl group : The amino group at the para position is crucial for its mechanism of action.

-

A chloropyridazine ring : This heterocyclic ring is a distinguishing feature of this compound.

The molecular formula for this compound is C₁₀H₉ClN₄O₂S.[1][2][3][4]

Crystal Structure: X-ray crystallographic analysis has revealed that this compound crystallizes in a monoclinic system. The crystal structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal lattice.[5]

Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline powder.[6][7][8] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 284.72 g/mol | [1][2][3][7][8] |

| Melting Point | 186-187 °C | [9] |

| pKa | 6.10 (Uncertain) | [9] |

| Solubility | 35 µg/mL in water at pH 7.4. Soluble in 0.5 M NaOH (50 mg/mL). | [1][8] |

| LogP | 1.0 | [4] |

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively inhibiting DHPS, this compound blocks the bacterial folic acid synthesis pathway, leading to the depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.[6][10][11] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of this compound in a sample matrix.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

This compound standard

-

Sample containing this compound

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to control pH). The exact ratio should be optimized for best separation, a common starting point is a 30:70 (v/v) mixture of acetonitrile:water.[12]

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample in the mobile phase. If the sample is not fully soluble, use a suitable extraction procedure. Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: Acetonitrile/Water with Formic Acid (isocratic or gradient)

-

Flow Rate: 1.0 mL/min (typical)

-

Injection Volume: 20 µL (typical)

-

Detection: UV at 272 nm[12]

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pKa of this compound.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Buffer solutions of various known pH values (e.g., phosphate, acetate buffers)

-

This compound stock solution

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa range of this compound (around 6.1).

-

Prepare Sample Solutions: To a constant volume of each buffer solution, add a small, constant aliquot of the this compound stock solution to achieve a final concentration suitable for UV-Vis analysis.

-

Measure Absorbance: For each sample solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) where the absorbance changes significantly with pH.

-

Plot absorbance at this λmax versus the pH of the solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the ionized and non-ionized forms, which can be related to the measured absorbances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., number of scans, relaxation delay).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

-

Data Processing and Interpretation:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities of the signals in both spectra to assign the signals to the specific protons and carbons in the this compound molecule.

-

X-ray Crystallography for Single Crystal Structure Determination

This protocol outlines the general steps for determining the crystal structure of this compound.

Materials:

-

Single-crystal X-ray diffractometer

-

Crystallization vials/tubes

-

Suitable solvent(s) for crystallization

-

This compound sample of high purity

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of the diffractometer.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

The instrument software will control the data collection process.

-

-

Data Processing:

-

Integrate the raw diffraction data to obtain the intensities and positions of the diffraction spots.

-

Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

-

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

-

Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns match closely.

-

-

Structure Validation and Analysis:

-

Validate the final crystal structure using crystallographic software.

-

Analyze the bond lengths, bond angles, and intermolecular interactions within the crystal.

-

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnfs.or.kr [pnfs.or.kr]

- 5. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 8. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Sulfachlorpyridazine CAS 80-32-0 chemical properties

An In-depth Technical Guide on the Chemical Properties of Sulfachlorpyridazine (CAS 80-32-0)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 80-32-0, is a synthetic sulfonamide antibiotic.[1][2] Systematically named 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, it is utilized primarily in veterinary medicine to treat a variety of bacterial infections.[1][2][3][4] Its broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as Mycoplasma and Chlamydia species.[5][6] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder.[1] Its core structure consists of a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 80-32-0 | [3] |

| Molecular Formula | C₁₀H₉ClN₄O₂S | [1][3][7] |

| Molecular Weight | 284.72 g/mol | [1][3] |

| IUPAC Name | 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide | [1][3] |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Density | 1.52 - 1.588 g/cm³ | [1][7] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 178-182 °C[1], 186-187 °C[7] | [1][7] |

| Boiling Point (Predicted) | 559.7 ± 60.0 °C | [7] |

| pKa (Sulfonamide) | ~5.5[1], 5.45 ± 0.05[1], 6.10 (Uncertain)[7] | [1][7] |

| pKa (Amino Group) | 2.15 (Conjugate acid) | [1] |

| Isoelectric Point | pH 3.8 | [1] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited/Slightly soluble[1][5], 35 µg/mL (at pH 7.4)[3] | [1][3][5] |

| 0.5 M NaOH | 50 mg/mL | [7] |

| Dimethylformamide (DMF) | Good solubility | [1] |

| Dimethyl Sulfoxide (DMSO) | Good solubility[1], 56 mg/mL[8], Slightly soluble[5] | [1][5][8] |

| Methanol | Slightly soluble | [5] |

| Ethanol | 9 mg/mL | [8] |

| Solvent Order (Descending) | 1,4-dioxane > acetone > acetonitrile > ethyl acetate > methanol > ethanol > isopropanol > 1-butanol > water | [9] |

Mechanism of Action